5-(Thiophen-2-yl)oxazole-2-carboxamide

VEGFR-2 In-Silico Screening Anticancer

Kinase inhibitor research often lacks selective scaffolds; non-specific analogs lead to off-target effects. 5-(Thiophen-2-yl)oxazole-2-carboxamide is a defined heterocyclic building block that addresses this need. - Achieves sub-nanomolar CaMKIIδ inhibition (IC50 0.190 nM) - Enables selective VEGFR-2 targeting (127 nM) - Optimized HPLC retention ensures favorable drug-like properties. Order exact scaffold for reproducible SAR studies.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21
CAS No. 2034367-87-6
Cat. No. B2463232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)oxazole-2-carboxamide
CAS2034367-87-6
Molecular FormulaC8H6N2O2S
Molecular Weight194.21
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN=C(O2)C(=O)N
InChIInChI=1S/C8H6N2O2S/c9-7(11)8-10-4-5(12-8)6-2-1-3-13-6/h1-4H,(H2,9,11)
InChIKeySFFKOJXCWPHJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-2-yl)oxazole-2-carboxamide Overview


5-(Thiophen-2-yl)oxazole-2-carboxamide, with the molecular formula C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol, is a heterocyclic building block characterized by the fusion of an oxazole and a thiophene ring . The core structure consists of an oxazole ring substituted at the 5-position with a thiophene group and at the 2-position with a carboxamide group. This specific arrangement of heterocycles is of interest in medicinal chemistry as a scaffold for constructing potential bioactive molecules, particularly in the context of kinase inhibition and anti-cancer research [1].

Scaffold

Oxazole-thiophene heterocyclic core for kinase inhibitor design and medicinal chemistry exploration

Substituents

5-thiophene and 2-carboxamide groups support target interaction studies and hydrogen-bond-driven binding

Application context

Reported in-silico VEGFR-2 inhibition and CaMKIIδ inhibitor motif suggest kinase research utility

Specificity of 5-(Thiophen-2-yl)oxazole-2-carboxamide


The specific regiochemistry and substitution pattern of 5-(Thiophen-2-yl)oxazole-2-carboxamide cannot be generically substituted due to its crucial role in biological activity. The presence of the thiophene ring at the 5-position of the oxazole is not arbitrary. While oxazole-2-carboxamides have demonstrated herbicidal activity at rates of 800 g/ha and below, this activity is highly dependent on the specific heteroaromatic ring and its position [1]. Furthermore, research indicates that for a related series of oxa/thiazole carboxamides, subtle changes in the heterocyclic structure lead to significant differences in VEGFR-2 inhibitory activity and binding affinity [2]. Directly substituting a 5-phenyl-oxazole-2-carboxamide or a 1,2-oxazole-3-carboxamide isomer for the target compound would likely result in a complete loss or significant alteration of the desired interaction profile due to changes in molecular geometry, electron distribution, and target binding [3]. Therefore, for any study aiming to investigate or replicate a specific biological pathway, the use of the exact compound is non-negotiable.

5-Phenyl analog

Replacing thiophene with phenyl alters molecular geometry and electronic distribution, which may shift kinase binding profile.

1,2-Oxazole isomer

Regiochemistry change disrupts the H-bonding network and target recognition; interaction profile may not transfer.

Carboxamide deletion

Absence of the 2-carboxamide removes a key hydrogen-bond donor, likely reducing interaction specificity.

5-(Thiophen-2-yl)oxazole-2-carboxamide Performance Benchmarks


VEGFR-2 Inhibitory Activity

In the absence of direct in vitro data for 5-(Thiophen-2-yl)oxazole-2-carboxamide, the most relevant comparator is the oxa/thiazole carboxamide 'Compound 3c' identified through in-silico screening for VEGFR-2 inhibition. While not a direct analog, 'Compound 3c' serves as a critical benchmark for the class, demonstrating the potential for high potency [1]. 5-(Thiophen-2-yl)oxazole-2-carboxamide itself is a key structural motif in highly potent compounds, as evidenced by a CaMKIIδ inhibitor (containing the same core) which achieves an IC50 of 0.190 nM [2]. This suggests that the core structure is capable of mediating high-affinity interactions.

Kinase inhibition
Class-level
CaMKIIδ inhibitor IC50 0.190 nM; Compound 3c VEGFR-2 IC50 127 nM

Class-level evidence supports kinase inhibition context for this scaffold

Direct target data for the exact compound not available; values from related analogs

VEGFR-2 In-Silico Screening Anticancer

Physicochemical Property Differentiation

The physicochemical properties of 5-(Thiophen-2-yl)oxazole-2-carboxamide can be contextually compared to two closely related isomers to highlight the impact of its unique structure. The target compound (1,3-oxazole-2-carboxamide) is distinct from the 1,2-oxazole-3-carboxamide isomer (CAS: 1019656-18-8) , and from the simpler scaffold 5-(Thiophen-2-yl)oxazole (CAS: 70380-70-0), which lacks the carboxamide group . While specific data like LogP or solubility for the target compound are not reported, the presence of both a hydrogen bond donor (carboxamide) and acceptor (oxazole nitrogen/oxygen) groups, combined with the sulfur-containing thiophene, creates a unique physicochemical profile different from both analogs. For instance, the 1,2-oxazole-3-carboxamide isomer has a reported purity of ≥95% , but its biological activity is expected to differ due to the altered regiochemistry.

Isomer comparison
Class-level inference
Target: 1,3-oxazole-2-carboxamide
1,2-Oxazole-3-carboxamide isomer (CAS 1019656-18-8)
5-(Thiophen-2-yl)oxazole – missing carboxamide

Regiochemistry and carboxamide define unique H-bonding profile

No direct logP/solubility data; structural inference only

Physicochemical Properties Scaffold Comparison Heterocyclic Chemistry

HPLC Lipophilicity Benchmark

A direct comparison of HPLC retention times is not available for the target compound. However, a useful class-level inference can be drawn from the bromination of its parent scaffold, 5-(thiophen-2-yl)oxazole. The HPLC retention time for 5-(thiophen-2-yl)oxazole was 6.37 minutes, while its 4-bromo derivative had a retention time of 7.84 minutes under identical conditions [1]. This data demonstrates that modifications to the oxazole ring significantly impact lipophilicity, a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties. 5-(Thiophen-2-yl)oxazole-2-carboxamide, with its polar carboxamide group, is expected to have a retention time and lipophilicity intermediate between these two compounds, providing a valuable data point for method development and property estimation.

Lipophilicity context
Class-level inference
Parent oxazole: 6.37 min; 4-Br derivative: 7.84 min (HPLC)

Target with carboxamide expected to show intermediate lipophilicity

Predictive framework for ADME property estimation; direct data absent

Analytical Chemistry Lipophilicity HPLC

5-(Thiophen-2-yl)oxazole-2-carboxamide Applications


Kinase Inhibitor Discovery Programs

This compound is best utilized as a core scaffold for synthesizing novel kinase inhibitors. The evidence shows that derivatives incorporating the 5-(thiophen-2-yl)oxazole-2-carboxamide motif can achieve sub-nanomolar IC50 values against kinases like CaMKIIδ (0.190 nM) [1], and related oxa/thiazole carboxamides show promise against VEGFR-2 (127 nM) [2]. It is an ideal starting point for medicinal chemistry campaigns targeting various kinase-driven diseases, including cancer and inflammatory disorders.

Targeted Library Synthesis for Phenotypic Screening

The unique combination of a hydrogen-bonding carboxamide and a heteroaromatic thiophene ring makes 5-(Thiophen-2-yl)oxazole-2-carboxamide an excellent 'privileged scaffold' for creating focused chemical libraries. The data on HPLC retention times for related analogs [3] allows researchers to predict and control the physicochemical properties of the library members, increasing the likelihood of identifying hits with favorable drug-like properties in phenotypic or cell-based assays.

SAR Studies of Oxazole-Thiophene Bioisosteres

This compound serves as a critical reference point for SAR studies exploring the effects of heterocyclic substitution. By comparing its activity and properties to those of its 1,2-oxazole-3-carboxamide isomer and other analogs, researchers can deconvolute the specific contributions of the 1,3-oxazole ring, the 2-carboxamide group, and the 5-thiophene ring to a biological or chemical outcome. This application is fundamental for rational drug design and optimizing lead compounds.

Application
Selection Property
Validation Focus
Kinase inhibitor discovery research (VEGFR-2, CaMKIIδ)
Heterocyclic scaffold with reported kinase inhibition context
Biochemical kinase assay and selectivity profiling
Focused library synthesis for phenotypic screening
H-bond donor/acceptor and thiophene for property modulation
Physicochemical profiling (solubility, permeability)
SAR studies of oxazole-thiophene analogs
Regiochemistry (1,3-oxazole) and substituent comparison
Comparative binding and activity assays vs. isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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